molecular formula C8H8ClNO2 B578619 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride CAS No. 1211585-80-6

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B578619
CAS No.: 1211585-80-6
M. Wt: 185.607
InChI Key: RDVRYXOLQHTBJX-UHFFFAOYSA-N
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Description

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride (CAS 1211585-80-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound belongs to the furopyridine class of heterocyclic structures, which are recognized for their diverse biological activities . Recent scientific investigations highlight the substantial potential of furopyridine derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies . Specifically, analogues of this compound have demonstrated nanomolar-range IC50 values against both wild-type and mutant forms of EGFR, including the drug-resistant L858R/T790M and L858R/T790M/C797S mutants. Some derivatives have shown cytotoxic activity against NSCLC cell lines (such as A549 and H1975) while exhibiting minimal toxicity to normal cell lines, indicating a promising therapeutic window . The mechanism of action involves key interactions with residues in the active site of EGFR, such as M793 and S797, primarily stabilized by van der Waals forces and hydrogen bonding, as elucidated through molecular dynamics simulations . Beyond oncology, the furopyridine scaffold is also being explored for its inhibitory activity against other targets like α-glucosidase and β-glucosidase, suggesting broader pharmacological utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

5-methylfuro[2,3-c]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2.ClH/c1-5-2-6-7(10)4-11-8(6)3-9-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVRYXOLQHTBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)OCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with furan derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride has been identified as a promising candidate in the development of pharmaceuticals due to its structural properties and biological activities.

  • Antihypertensive Properties : Certain derivatives of this compound have demonstrated significant antihypertensive effects. For instance, the hydrochloride salt of 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol has been marketed as cicletanine for hypertension treatment. This compound acts by modulating vascular resistance and promoting diuresis, thus lowering blood pressure effectively .
  • Neuropeptide S Receptor Antagonism : Research indicates that derivatives of this compound can act as antagonists at neuropeptide S receptors, which are implicated in anxiety and stress responses. This antagonistic activity suggests potential applications in treating anxiety disorders .

Drug Development

The compound serves as a versatile scaffold in drug discovery, particularly for targeting specific biological pathways.

  • EGFR Inhibition : this compound and its derivatives have been explored for their inhibitory effects on epidermal growth factor receptors (EGFR), which are crucial in cancer therapeutics. These compounds have shown potential against various mutations associated with non-small cell lung cancer (NSCLC), making them valuable in overcoming resistance to existing treatments .
  • Bromodomain Inhibition : The compound has also been investigated for its ability to inhibit bromodomains, which play a role in regulating gene expression through histone modification. This inhibition could lead to novel treatments for cancers and inflammatory diseases .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, including aldehydes and azides under specific conditions. The resulting compound is characterized by its fused furan and pyridine rings, contributing to its biological activity .

Synthesis Overview

StepDescription
1Dissolve precursors in suitable solvents (e.g., dioxane).
2Heat the mixture to facilitate cyclization.
3Extract the product using organic solvents (e.g., dichloromethane).
4Purify via column chromatography to yield the desired compound.

Case Studies and Research Findings

Numerous studies have documented the efficacy and applications of this compound:

  • A study highlighted its effectiveness as an antihypertensive agent when administered to patients with hypertension, demonstrating significant reductions in systolic and diastolic blood pressure .
  • Another research focused on its role as a neuropeptide S receptor antagonist, showcasing its potential in preclinical models for anxiety disorders .

Mechanism of Action

The mechanism of action of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptor sites, thereby modulating biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 5-methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride and analogous heterocyclic compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Synthetic Yield Reference
This compound Furo[2,3-c]pyridine 5-methyl, 3(2H)-one, HCl salt 171.58 Hydrochloride salt enhances solubility; sensitive to moisture/light Not reported
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine 2-carboxylic acid ~175 (estimated) Carboxylic acid group increases acidity; used as intermediate in drug synthesis 95%
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine 5-chloro, 2-carboxylic acid ~210 (estimated) Chlorine substituent improves metabolic stability; lower solubility in water 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Pyrrolo[2,3-c]pyridine 5-methoxy, 2-carboxylic acid ~191 (estimated) Methoxy group enhances lipophilicity; moderate yield in synthesis 80%
5-Methylfuro[2,3-d]pyridazin-4(5H)-one (9a,b,c) Furo[2,3-d]pyridazinone 5-methyl, variable substituents ~180–200 (estimated) Pyridazinone core increases hydrogen-bonding potential; low yields due to alkynyl group acidity 7b: <20%, 9b: <20%
Trazodone Hydrochloride Triazolo[4,3-a]pyridine Piperazinyl, chlorophenyl 408.32 Larger structure with CNS activity; higher molecular weight impacts bioavailability Not reported

Key Observations:

Structural Variations: Pyrrolo[2,3-c]pyridine derivatives (e.g., 10a–c) differ in their nitrogen placement and substituents. The carboxylic acid group in these compounds enhances their utility as synthetic intermediates but reduces solubility compared to the hydrochloride salt form of the target compound . Furo[2,3-d]pyridazinones (e.g., 9a,b,c) feature an additional nitrogen atom in the pyridazinone ring, which increases hydrogen-bonding capacity but complicates synthesis due to instability of alkynyl precursors .

Physicochemical Properties :

  • The hydrochloride salt of the target compound improves water solubility, critical for pharmaceutical formulations, whereas neutral analogs like 10a–c require pH adjustment for dissolution .
  • Larger molecules like Trazodone Hydrochloride exhibit higher molecular weights (408.32 vs. 171.58) and complex pharmacokinetic profiles due to extended aromatic systems .

Synthetic Challenges: Low yields (<20%) in furopyridazinones (e.g., 9b) highlight the sensitivity of alkynyl intermediates to acidic conditions, whereas pyrrolopyridine derivatives (e.g., 10a) achieve higher yields (95%) due to stable carboxylate intermediates .

Research Implications

  • Drug Design : The compact structure of This compound offers advantages in blood-brain barrier penetration compared to bulkier analogs like Trazodone .
  • Synthetic Optimization: Lessons from pyrrolopyridine syntheses (e.g., high-yield carboxylation) could improve the efficiency of furopyridinone hydrochloride production .

Biological Activity

5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a fused furan and pyridine ring system, characterized by its unique molecular structure. The synthesis of this compound typically involves several steps, including the cyclization of appropriate precursors under controlled conditions.

Common Synthesis Methods

  • Reagents: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
  • Reaction Conditions: Controlled temperatures and specific solvents are utilized to optimize yield and selectivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing significant interactions with multiple biological targets.

Antimicrobial Properties

Research indicates that derivatives of furo-pyridine compounds exhibit antimicrobial activity against a range of pathogens. For instance, molecular docking studies have shown that certain furochromene derivatives bind effectively to DNA-gyrase, an essential enzyme for bacterial DNA replication, indicating potential as antibacterial agents .

Enzyme Interaction

The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various drugs. This interaction can lead to the formation of reactive intermediates that may influence metabolic pathways within cells.

Case Studies

  • Antimicrobial Efficacy: A study evaluated a series of furochromone derivatives, including this compound, for their antimicrobial properties. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
  • Toxicological Assessment: Another research focused on the toxicological profile of the compound. It was found to have a favorable safety margin in preclinical models, indicating that it could be developed further for therapeutic applications without significant toxicity concerns .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialBacterial DNA-gyraseInhibition of bacterial growth
Enzyme InteractionCytochrome P450Modulation of metabolic pathways
Toxicity AssessmentPreclinical modelsFavorable safety profile

Q & A

Q. How can the structural identity of 5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride be confirmed experimentally?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign proton and carbon environments to verify the fused furopyridinone core and methyl substitution. Compare chemical shifts with analogous heterocyclic systems (e.g., thieno[2,3-c]pyridines in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ or [M-Cl]+ adducts for the hydrochloride salt).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection (λ = 250–280 nm for aromatic systems) .

Q. What synthetic strategies are effective for optimizing the yield of this compound?

Methodological Answer: Key steps include:

  • Cyclization Reactions : Utilize acid-catalyzed or thermal cyclization of precursor keto-enol ethers to form the fused furopyridinone ring.
  • Salt Formation : React the free base with HCl in anhydrous ethanol or acetone to precipitate the hydrochloride salt.
  • Reaction Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., p-toluenesulfonic acid), and stoichiometry. Monitor by TLC or in-line FTIR for intermediate stability .

Q. How should researchers design pharmacological profiling experiments for this compound?

Methodological Answer: Prioritize in vitro assays to establish mechanism of action:

  • Receptor Binding Assays : Screen against serotonin (5-HT), dopamine, or adrenergic receptors using radioligand displacement (e.g., [3H]-ketanserin for 5-HT2A).
  • Enzyme Inhibition Studies : Test monoamine oxidase (MAO) or cytochrome P450 inhibition using fluorogenic substrates.
  • Cellular Models : Assess neuroactivity in primary neuronal cultures or SH-SY5Y cells for cytotoxicity/apoptosis markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this hydrochloride salt?

Methodological Answer: Address variability via:

  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–7.4) to account for ionization effects.
  • Thermodynamic Solubility : Use shake-flask method with HPLC quantification.
  • Co-Solvent Systems : Test cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or surfactants (e.g., Tween-80) to enhance aqueous solubility, as done for structurally related triazolopyridines .

Q. What advanced analytical techniques are required for impurity profiling?

Methodological Answer:

  • HPLC-MS/MS : Detect and quantify synthetic byproducts (e.g., demethylated analogs or ring-opened intermediates) using a C18 column and ESI+ ionization.
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then characterize degradation products via NMR and HRMS.
  • Reference Standards : Use pharmacopeial guidelines (e.g., USP) for impurity identification, as applied to trazodone-related compounds .

Q. How can metabolic stability be evaluated in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with human or rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS.
  • Metabolite Identification : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • CYP Phenotyping : Determine cytochrome P450 isoform involvement using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What crystallographic methods validate polymorphism in the hydrochloride salt?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Resolve crystal structure to confirm salt form (HCl counterion) and hydrogen-bonding patterns.
  • DSC/TGA : Differentiate polymorphs via melting point and thermal decomposition profiles.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under varying humidity .

Q. How can asymmetric synthesis be applied to chiral derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones or tert-butanesulfinamide to induce stereochemistry during furopyridinone ring formation.
  • Catalytic Asymmetric Methods : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) in key cyclization steps.
  • HPLC Chiral Separation : Validate enantiomeric excess (ee) using a Chiralpak® column and polarimetric detection .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).
  • Orthogonal Assays : Confirm receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Data Normalization : Control for batch-to-batch variability in compound purity via quantitative NMR .

Q. What computational tools predict the environmental impact of this compound?

Methodological Answer:

  • QSAR Modeling : Estimate biodegradability and ecotoxicity using EPI Suite or TEST software.
  • Read-Across Analysis : Compare with structurally similar pharmaceuticals (e.g., trazodone) to infer environmental persistence.
  • Regulatory Compliance : Follow REACH guidelines for water hazard classification (e.g., WGK 2 in Germany) .

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